Enzymatic IC50 Comparison of SARS-CoV-2 3CLpro-IN-5 vs. GC376 in a FRET-Based Protease Assay
In a FRET-based enzymatic assay using recombinant SARS-CoV-2 3CLpro, SARS-CoV-2 3CLpro-IN-5 exhibited an IC50 of 0.12 μM, whereas the comparator GC376 (a known dipeptide-based 3CLpro inhibitor) showed an IC50 of 0.49 μM under identical conditions [1]. The target compound demonstrated approximately 4.1-fold higher enzymatic potency.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.12 μM |
| Comparator Or Baseline | GC376: 0.49 μM |
| Quantified Difference | 4.1-fold lower IC50 for SARS-CoV-2 3CLpro-IN-5 |
| Conditions | FRET substrate (MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2), 50 mM Tris-HCl pH 7.3, 1 mM EDTA, 0.01% Triton X-100, 30 min pre-incubation, 37°C |
Why This Matters
Lower enzymatic IC50 translates to reduced compound requirement for achieving target inhibition, which is critical for minimizing solvent or vehicle effects in cell-based assays.
- [1] Liu, H., et al. (2023). Structure-activity relationship study of novel 3CLpro inhibitors with improved metabolic stability. Journal of Medicinal Chemistry, 66(7), 4821-4836. View Source
